molecular formula C22H19ClN4O4 B2886111 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-56-8

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2886111
CAS No.: 946214-56-8
M. Wt: 438.87
InChI Key: DBIOFHKJGMNLHQ-UHFFFAOYSA-N
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Description

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19ClN4O4 and its molecular weight is 438.87. The purity is usually 95%.
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Scientific Research Applications

Material Science and Molecular Interactions

Research into π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole derivatives with similar functionalities, reveals their importance in self-assembly and molecular recognition processes. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, providing insights into the nucleophilic/electrophilic nature of functional groups and their influence on interaction energy (Ahmed et al., 2020).

Medicinal Chemistry and Antimicrobial Activities

Synthesis and evaluation of triazole derivatives for their antimicrobial activities have been extensively studied. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). This indicates the potential of such compounds in developing new antimicrobial agents.

Biochemical Studies

The role of triazole derivatives in inhibiting enzymes like lipase and α-glucosidase has been explored, suggesting their potential in treating diseases related to these enzymes. Compounds synthesized from related structures have shown significant inhibitory activities, highlighting their potential in drug development and biochemical research (Bekircan et al., 2015).

Molecular Docking and Anticancer Activities

Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors shed light on their anti-cancer properties. These studies reveal the tautomeric properties, conformations, and mechanisms behind their anti-cancer activities, suggesting that related compounds could be explored for potential anticancer applications (Karayel, 2021).

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)17-7-9-18(29-3)10-8-17)22(28)30-12-19-14(2)31-21(24-19)15-5-4-6-16(23)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIOFHKJGMNLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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